3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Overview
Description
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (MQCA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. MQCA has been used in a number of lab experiments, and has been found to have both advantages and limitations.
Scientific Research Applications
-
Pharmacological Studies : Quinoxaline derivatives have been found to have diverse pharmacological activities. They have been studied for their antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .
-
Synthesis of Quinoxaline Derivatives : There are various methods for synthesizing quinoxaline derivatives, including condensation of aromatic diamines and dicarbonyl derivatives, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .
-
Antitumor Activity : Some quinoxaline derivatives have shown potent inhibitory activity against certain types of cancer cells, such as breast cancer cell T47D .
-
Chemical Synthesis : Quinoxaline derivatives can be synthesized on a gram scale using various organic materials .
-
Pharmacological Studies : Quinoline derivatives have been found to have diverse pharmacological activities. They have been studied for their antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .
-
Synthesis of Quinoline Derivatives : There are various methods for synthesizing quinoline derivatives, including condensation of aromatic diamines and dicarbonyl derivatives, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .
-
Antitumor Activity : Some quinoxaline derivatives have shown potent inhibitory activity against certain types of cancer cells, such as breast cancer cell T47D .
-
Chemical Synthesis : Quinoxaline derivatives can be synthesized on a gram scale using various organic materials .
properties
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBGBWIVIUUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.